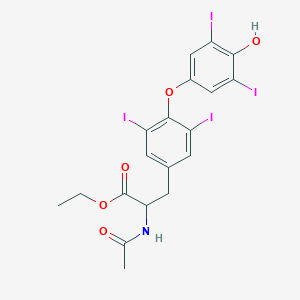
N-Acetyl-L-thyroxine Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-thyroxine Ethyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by acetylating L-thyroxine and esterifying it with ethanol. It is used in various biochemical and pharmaceutical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-thyroxine Ethyl Ester involves two main steps: acetylation and esterification. The acetylation of L-thyroxine is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted at room temperature for several hours. The resulting N-Acetyl-L-thyroxine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-Acetyl-L-thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-L-thyroxine Ethyl Ester is used in various scientific research applications:
Chemistry: It is used as a substrate in transesterification reactions and as a reagent in organic synthesis.
Biology: It is used in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in thyroid-related disorders.
作用机制
N-Acetyl-L-thyroxine Ethyl Ester exerts its effects by mimicking the action of L-thyroxine. It binds to thyroid hormone receptors in cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and metabolic processes. The acetyl and ethyl ester groups enhance its solubility and stability, making it more effective in certain applications .
相似化合物的比较
Similar Compounds
L-Thyroxine: The parent compound, which is less soluble and stable compared to its acetylated and esterified derivative.
N-Acetyl-L-tyrosine Ethyl Ester: Another derivative with similar properties but different biological activity.
Uniqueness
N-Acetyl-L-thyroxine Ethyl Ester is unique due to its enhanced solubility and stability, making it more suitable for certain pharmaceutical and biochemical applications compared to its parent compound and other derivatives .
属性
分子式 |
C19H17I4NO5 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC 名称 |
ethyl 2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25) |
InChI 键 |
HXNJCVUANVPHHP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


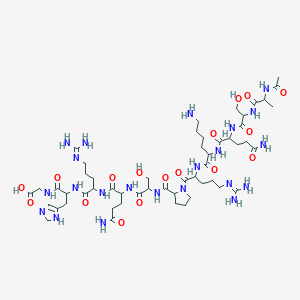


![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)

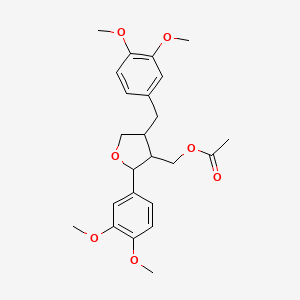
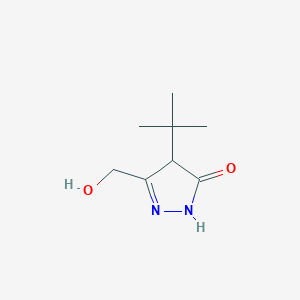

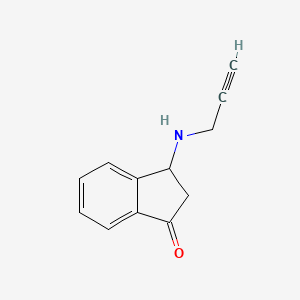
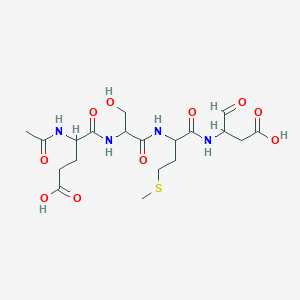
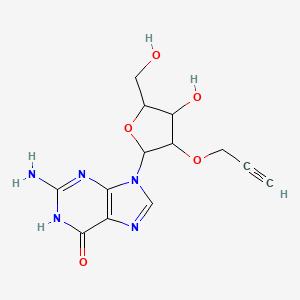
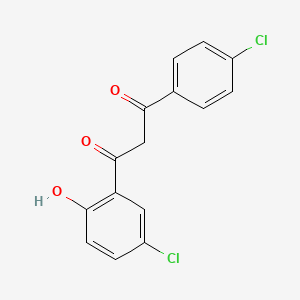

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
